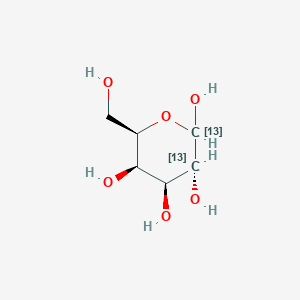

D-galactose-1,2-13C2

Description

Significance of Carbon-13 Labeling in Biochemical Research

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. nih.gov While it constitutes only about 1.1% of all carbon on Earth, compounds can be synthesized with much higher levels of ¹³C enrichment. nih.gov The use of ¹³C-labeled compounds in biochemical research is significant for several reasons:

Safety: Unlike its radioactive counterpart, Carbon-14, ¹³C is non-radioactive and poses no radiation hazard, making it safe for use in a wide range of experimental settings, including studies involving human subjects. fda.gov

Metabolic Flux Analysis (MFA): ¹³C-MFA has become a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions. wikipedia.orgresearchgate.net By tracking the incorporation of ¹³C from a labeled substrate into various metabolites, researchers can build detailed models of metabolic networks and understand how these networks are altered in different physiological or pathological states. researchgate.netmdpi.com

Pathway Elucidation: ¹³C labeling helps to identify and confirm metabolic pathways. wikipedia.org The specific pattern of ¹³C enrichment in a product molecule can reveal the biochemical route it took from the initial labeled precursor.

Versatility: A wide array of ¹³C-labeled compounds, including glucose, amino acids, and fatty acids, are commercially available, allowing for the investigation of numerous metabolic pathways. nih.gov

Evolution of Stable Isotope Resolved Metabolomics (SIRM)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. Stable Isotope Resolved Metabolomics (SIRM) integrates the principles of stable isotope tracing with the high-throughput analytical capabilities of metabolomics. nih.govnih.gov This powerful combination allows for a more dynamic and functional understanding of the metabolome.

The evolution of SIRM has been driven by advancements in analytical technologies, particularly mass spectrometry and NMR spectroscopy. researchgate.net Early stable isotope studies, dating back to the 1930s, laid the groundwork for modern metabolic research. rug.nl The development of high-resolution mass spectrometry and sophisticated NMR techniques has enabled the precise measurement of isotopic enrichment in a large number of metabolites simultaneously. researchgate.netvanderbilt.edu

Initially, SIRM was primarily applied to in vitro cell cultures. youtube.com However, recent advancements have expanded its application to in vivo studies in animal models and humans, providing systemic metabolic insights. youtube.com The continued development of analytical instrumentation and computational tools for data analysis is further enhancing the scope and power of SIRM. nih.gov

Rationale for Positional Isotopic Enrichment: Focus on D-galactose-1,2-¹³C₂

The specific placement of isotopic labels within a molecule, known as positional or site-specific isotopic enrichment, provides a higher level of resolution in metabolic tracing studies compared to uniformly labeled compounds. nih.gov The rationale for using a positionally enriched tracer like D-galactose-1,2-¹³C₂ is rooted in the desire to dissect specific enzymatic reactions and converging metabolic pathways.

While research specifically detailing the use of D-galactose-1,2-¹³C₂ is limited, the principles can be inferred from studies using the analogous tracer, [1,2-¹³C₂]glucose. nih.govnih.gov When D-galactose-1,2-¹³C₂ enters the primary route of galactose metabolism, the Leloir pathway , the bond between the first and second carbon atoms is maintained through the initial enzymatic steps. wikipedia.org

The key steps in the Leloir pathway are:

Phosphorylation: Galactose is phosphorylated at the C1 position by galactokinase (GALK) to form galactose-1-phosphate.

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.

Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

By having the ¹³C labels on adjacent carbons (C1 and C2), researchers can track the integrity of this two-carbon unit as it moves through various metabolic transformations. This allows for the differentiation of pathways where this bond is preserved versus those where it is broken. For instance, if UDP-glucose derived from D-galactose-1,2-¹³C₂ enters glycolysis, the resulting pyruvate (B1213749) will have a distinct labeling pattern that can reveal the relative contributions of different pathways.

Overview of Research Domains Utilizing D-galactose-1,2-¹³C₂ as a Tracer

Given the specific labeling pattern of D-galactose-1,2-¹³C₂, this tracer holds significant potential for providing detailed insights in several key research areas:

Inborn Errors of Galactose Metabolism: This tracer could be particularly valuable in studying classic galactosemia, a genetic disorder caused by a deficiency in the GALT enzyme. nih.gov By tracing the fate of D-galactose-1,2-¹³C₂, researchers could precisely quantify the block in the Leloir pathway and investigate the flux through alternative, potentially toxic, metabolic routes.

Glycoprotein (B1211001) and Glycolipid Biosynthesis: Galactose is a fundamental component of the carbohydrate chains of glycoproteins and glycolipids. D-galactose-1,2-¹³C₂ could be used to trace the incorporation of galactose into these complex macromolecules, providing insights into the dynamics of glycosylation and the regulation of these pathways in health and disease.

Galactan Biosynthesis: In some organisms, such as certain bacteria and fungi, galactose is polymerized to form galactans. D-galactose-1,2-¹³C₂ could be employed to study the biosynthesis of these polysaccharides, which can be important for cell wall structure and virulence.

Neurobiology: Galactose plays a role in the nervous system, being a component of galactosylceramide, a major constituent of myelin. Tracing with D-galactose-1,2-¹³C₂ could help elucidate the metabolism of galactose in the brain and its contribution to myelin synthesis and maintenance.

While the application of D-galactose-1,2-¹³C₂ is still an emerging area, its potential for providing unique and detailed information on galactose metabolism and its role in various biological processes is clear. The continued development of sensitive analytical techniques will undoubtedly facilitate its use in these and other research domains.

Data Tables

Due to the limited published research specifically utilizing D-galactose-1,2-¹³C₂, the following table presents hypothetical data to illustrate the type of results that could be obtained in a study of galactosemia using this tracer.

Table 1: Hypothetical ¹³C Enrichment in Metabolites from D-galactose-1,2-¹³C₂ in Healthy vs. Galactosemic Cells

| Metabolite | Healthy Cells (% ¹³C Enrichment) | Galactosemic Cells (% ¹³C Enrichment) |

| Galactose-1-phosphate | 95% | 98% |

| UDP-galactose | 85% | 5% |

| UDP-glucose | 80% | <1% |

| Glycogen | 60% | <1% |

| Galactitol | 2% | 45% |

| Galactonate | 1% | 30% |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-OIWWJQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for D Galactose 1,2 13c2 Applications

Synthetic Strategies for Isotopic Enrichment of D-Galactose

The precise incorporation of stable isotopes, like ¹³C, into specific positions of a molecule is crucial for accurate metabolic flux analysis (MFA) creative-proteomics.com. The synthesis of D-galactose-1,2-¹³C₂ involves strategies aimed at introducing ¹³C atoms at the first and second carbon positions of the galactose molecule. While specific detailed protocols for D-galactose-1,2-¹³C₂ were not extensively detailed in the provided search results, general approaches for synthesizing ¹³C-labeled carbohydrates are well-established. These typically involve either chemical synthesis or enzymatic methods researchgate.net.

Chemical synthesis routes often employ multi-step processes starting from readily available ¹³C-labeled precursors. These methods may involve protecting groups to direct reactions to specific sites and employing reactions like nucleophilic substitution or oxidation followed by reduction to achieve the desired isotopic labeling pattern ucsb.eduxml-journal.net. For instance, synthesizing D-galactose-1-¹³C has been achieved starting from ¹³C-labeled nitromethane (B149229) xml-journal.net, and routes to label other positions like C2 have been described in the context of synthesizing other compounds from labeled galactose ucsb.edu.

Enzymatic synthesis offers a highly specific and efficient alternative for isotopic labeling. This approach leverages the stereospecificity of enzymes to incorporate isotopes at precise locations. For example, enzymes like galactose dehydrogenase (GDH) can be used with ¹³C-labeled substrates to produce labeled intermediates, which are then further processed through enzymatic cascades, such as epimerization and hydrolysis, to yield the target labeled sugar . The choice between chemical and enzymatic synthesis often depends on the desired isotopic purity, yield, cost, and the specific labeling pattern required researchgate.net.

Experimental Design Considerations for ¹³C-Tracer Studies

Designing experiments with ¹³C-labeled tracers like D-galactose-1,2-¹³C₂ requires careful consideration of the biological system, the experimental question, and the analytical capabilities. The goal is to introduce the tracer and collect samples at appropriate time points to capture the metabolic fate of the labeled carbon atoms.

In Vitro Cell Culture Models

Cell culture systems provide a controlled environment for studying cellular metabolism with ¹³C-labeled substrates d-nb.infonih.goved.ac.ukresearchgate.net. D-galactose-1,2-¹³C₂ can be added to the cell culture medium, allowing cells to uptake and metabolize it. The concentration of the labeled galactose, incubation time, and cell density are critical parameters. For instance, studies have used ¹³C-labeled galactose in fibroblast cell cultures to assess metabolic capacity researchgate.net. Chinese Hamster Ovary (CHO) cells have also been studied using galactose as a carbon source to understand metabolic signatures and adaptations nih.govnih.govencyclopedia.pub.

The experimental design must account for the time required for the tracer to be incorporated into various metabolic pools. Cells are typically incubated with the labeled substrate, and then harvested at specific time points for metabolite extraction and analysis d-nb.infonih.govresearchgate.net. The choice of cell type (e.g., cancer cells, primary cells, cell lines) will influence the metabolic pathways that are most active and thus most amenable to investigation with a galactose tracer d-nb.infoed.ac.ukresearchgate.net.

Ex Vivo Tissue and Organ Perfusion Systems

Ex vivo systems, such as isolated perfused organs or tissue slices, allow for the study of metabolism in a more physiologically relevant context than cell cultures, while still offering experimental control physiology.org. Perfusing an organ, like the liver, with a solution containing D-galactose-1,2-¹³C₂ enables the direct investigation of galactose uptake and metabolism by that specific organ physiology.orgnih.gov.

In such setups, the perfusate composition, flow rate, and duration of perfusion are key experimental variables. Samples of the perfusate and tissue can be collected to track the labeled galactose and its downstream metabolites. This approach is valuable for understanding organ-specific metabolic capacities and responses to nutrient availability, as demonstrated in studies using labeled galactose in isolated rat livers physiology.org.

In Vivo Animal Models for Metabolic Investigations

Studying metabolism in whole animals using ¹³C-labeled tracers provides the most comprehensive view of metabolic flux distribution across different organs and tissues physiology.orgnih.govnih.gov. D-galactose-1,2-¹³C₂ can be administered to animals, typically rodents, through various routes (e.g., oral gavage, injection). The tracer is then distributed throughout the body via circulation, allowing for its uptake and metabolism by different tissues.

Experimental design in vivo requires careful consideration of the animal model, the route and timing of tracer administration, and the methods for sample collection (e.g., blood, urine, tissue biopsies). Studies using radioactive galactose in animal models highlight the principles of tracking substrate metabolism in vivo physiology.org. While specific studies using ¹³C-labeled D-galactose-1,2-¹³C₂ in vivo were not detailed, the general approach involves administering the tracer and analyzing metabolites in biological fluids and tissues over time to infer metabolic fluxes nih.govnih.govfrontiersin.org.

Selection of Isotopic Steady State vs. Non-Steady State Approaches

A critical decision in designing ¹³C-tracer experiments is whether to aim for isotopic steady state (ISS) or to perform isotopically non-stationary (INST) analysis d-nb.infonih.govfrontiersin.orgnih.govwikipedia.orgoup.comfrontiersin.orgnih.gov.

Isotopic Steady State (ISS): ISS is achieved when the labeling pattern of intracellular metabolites remains constant over time, despite ongoing metabolism d-nb.infonih.gov. This condition is met when the rate of tracer incorporation into a metabolite pool equals the rate of its utilization, and the pool sizes and fluxes are stable nih.govnih.gov. Under ISS, metabolic flux analysis (MFA) can be performed using simpler mathematical models based on mass balance equations nih.govwikipedia.orgoup.com. ISS is often achieved in continuously cultured cells or in systems that have been incubated with the tracer for a sufficient duration to equilibrate labeling d-nb.infonih.gov.

Isotopically Non-Steady State (INST): INST analysis is employed when the system has not reached ISS, meaning metabolite labeling patterns are changing over time d-nb.infowikipedia.orgnih.gov. This is common in experiments with shorter incubation times, rapidly changing metabolic states, or slow labeling dynamics nih.govfrontiersin.org. INST-MFA utilizes ordinary differential equations to model the changes in isotopomer abundances over time, allowing for the estimation of fluxes even in dynamic metabolic environments d-nb.infowikipedia.orgnih.gov. This approach can provide more detailed information about flux dynamics and is particularly useful for studying transient metabolic states or systems where ISS is difficult to achieve frontiersin.orgnih.gov. The choice between ISS and INST depends on the experimental goals, the biological system's metabolic rate, and the required temporal resolution of flux measurements d-nb.infonih.govfrontiersin.org.

Advanced Analytical Platforms for Isotope Ratio Measurement and Metabolite Profiling

The accurate quantification of ¹³C enrichment and the identification of labeled metabolites are essential for MFA. Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for analyzing ¹³C-labeled metabolites creative-proteomics.comed.ac.ukresearchgate.netnih.govnih.govresearchgate.netshimadzu.com. These techniques separate metabolites based on their chemical properties and then detect them based on their mass-to-charge ratio. The presence of ¹³C atoms alters the mass of a molecule, allowing for the determination of isotopomer distribution and enrichment levels creative-proteomics.comnih.gov. GC-MS is particularly useful for volatile or derivatized compounds, while LC-MS is suitable for a broader range of polar and non-polar metabolites researchgate.netnih.govnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both metabolite profiling and determining the positional ¹³C labeling within molecules creative-proteomics.comresearchgate.netnih.govcreative-proteomics.comox.ac.uknih.govnih.gov. ¹³C NMR can directly reveal the position of ¹³C atoms in a molecule by detecting the characteristic chemical shifts. By analyzing ¹H-¹³C correlation spectra (e.g., HSQC), researchers can map the ¹³C label distribution across different atoms of a metabolite creative-proteomics.comnih.gov. NMR's ability to provide structural information complements MS, especially for complex molecules or when positional isomerism is important creative-proteomics.comcreative-proteomics.com.

Detailed Research Findings and Data Tables

The application of ¹³C-labeled galactose, including potentially D-galactose-1,2-¹³C₂, has been instrumental in elucidating various metabolic processes. While specific findings for D-galactose-1,2-¹³C₂ are not detailed in the provided snippets, studies using ¹³C-labeled galactose or similar sugars offer insights into its metabolic fate.

Table 1: Representative Metabolites and Pathways Analyzed in ¹³C-Galactose Tracer Studies

| Metabolite/Pathway | Analytical Platform(s) | Biological Context/Question | Key Findings (General) | Citation(s) |

| Glucose-6-phosphate | GC-MS, LC-MS, NMR | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Tracing carbon flow from galactose into glycolysis and PPP intermediates. | researchgate.netnih.govresearchgate.net |

| Pyruvate (B1213749) | GC-MS, LC-MS | Glycolysis, TCA Cycle | Determining flux distribution between lactate (B86563) production and entry into the TCA cycle. | researchgate.netnih.govshimadzu.com |

| Acetyl-CoA | GC-MS, LC-MS | TCA Cycle | Tracking carbon entry into the TCA cycle from galactose metabolism. | researchgate.netnih.gov |

| TCA Cycle Intermediates (e.g., Citrate, α-ketoglutarate) | GC-MS, LC-MS, NMR | TCA Cycle, Energy Metabolism | Elucidating the contribution of galactose to the TCA cycle and subsequent energy production. | nih.govphysiology.orgresearchgate.net |

| Amino Acids (e.g., Alanine, Glutamate) | GC-MS, LC-MS, NMR | Amino Acid Synthesis, Nitrogen Metabolism | Investigating the synthesis of amino acids from galactose-derived carbon skeletons. | nih.govresearchgate.netshimadzu.comnih.gov |

| Lactate | GC-MS, LC-MS | Glycolysis, Warburg Effect | Quantifying lactate production from galactose metabolism, especially in cancer cells. | nih.govencyclopedia.pubresearchgate.net |

| Pentose Phosphate Pathway (PPP) | GC-MS, LC-MS, NMR | NADPH Production, Biosynthesis | Assessing the flux through the PPP for NADPH generation and biosynthesis. | researchgate.netnih.govresearchgate.net |

Table 2: Analytical Platforms for ¹³C-Labeling Analysis

| Analytical Platform | Primary Function in ¹³C Tracer Studies | Typical Applications with ¹³C-Galactose | Key Information Provided | Citation(s) |

| GC-MS | Metabolite identification & quantification, Isotopomer distribution | Analysis of volatile or derivatized metabolites (e.g., amino acids, organic acids, sugars) | Mass-to-charge ratio, fragmentation patterns, ¹³C enrichment, isotopomer abundance | researchgate.netnih.govresearchgate.netshimadzu.com |

| LC-MS | Metabolite identification & quantification, Isotopomer distribution | Analysis of polar and non-polar metabolites (e.g., sugars, organic acids, nucleotides) | Mass-to-charge ratio, retention time, ¹³C enrichment, isotopomer abundance | nih.govnih.gov |

| NMR Spectroscopy | Structural elucidation, Positional isotopomer analysis | Detailed analysis of labeled metabolites, including position of ¹³C atoms | Chemical shifts, coupling constants, molecular structure, ¹³C distribution | creative-proteomics.comresearchgate.netnih.govcreative-proteomics.comox.ac.uknih.gov |

| IRMS | Measurement of overall isotope ratio | Bulk ¹³C enrichment of substrates or products (e.g., respired CO₂) | ¹³C/¹²C ratio, overall isotopic enrichment | elsi.jpresearchgate.netresearchgate.netucl.ac.uk |

These tables illustrate the diverse applications and analytical techniques employed when using ¹³C-labeled carbohydrates like galactose to unravel metabolic complexities. The precise labeling of D-galactose-1,2-¹³C₂ would enable more specific tracing of carbon flow through pathways like glycolysis and the pentose phosphate pathway, providing detailed insights into cellular energy metabolism and biosynthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for analyzing molecules labeled with stable isotopes like ¹³C. The presence of ¹³C at specific positions in D-galactose-1,2-¹³C₂ significantly enhances the information obtainable from NMR experiments.

¹³C NMR spectroscopy is fundamental for confirming the successful incorporation and precise location of the ¹³C label within D-galactose-1,2-¹³C₂ and its derived metabolites nih.govnih.govacs.org. The ¹³C nucleus, with its 1.1% natural abundance, exhibits distinct chemical shifts and coupling patterns that are highly sensitive to its chemical environment. By analyzing the ¹³C NMR spectra, researchers can directly verify the enrichment at the C1 and C2 positions nih.govacs.org. For instance, the presence of ¹³C at C1 and C2 will lead to characteristic signals or altered coupling constants compared to unlabeled galactose, allowing for the confirmation of positional labeling nih.govacs.orgresearchgate.net. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), are particularly powerful, correlating the ¹³C signals with their directly attached protons, thereby providing definitive assignments and confirming the precise location of the isotopic enrichment nih.govacs.orgresearchgate.net.

NMR spectroscopy excels at isotopomer analysis, which involves distinguishing molecules that contain different arrangements or numbers of isotopes. When D-galactose-1,2-¹³C₂ is metabolized, the ¹³C label is distributed among various downstream metabolites. ¹³C NMR allows for the direct determination of this positional enrichment by analyzing the patterns generated by scalar coupling and the distinct chemical shifts of ¹³C-labeled carbons oup.comnih.govnih.govnih.govmdpi.com. This capability is crucial for metabolic flux analysis, enabling researchers to trace the flow of carbon atoms through complex biochemical pathways and quantify the contribution of different metabolic routes oup.comnih.govnih.govnih.govmdpi.comresearchgate.net. The ability to detect position-specific labeling allows for the discrimination of metabolic pathways that might otherwise be indistinguishable nih.govnih.gov.

The precise labeling of D-galactose-1,2-¹³C₂ makes it an indispensable tool for studying the structure and dynamics of glycoconjugates, such as glycoproteins and glycolipids nih.govnih.govacs.orgresearchgate.net. In complex biological systems, the carbohydrate moieties of glycoconjugates often exhibit significant conformational flexibility, making their structural elucidation challenging researchgate.netrsc.orgunimo.itacs.org. ¹³C labeling, particularly at specific positions like C1 and C2 of galactose, can enhance spectral resolution and signal-to-noise ratios in NMR experiments nih.govacs.orgresearchgate.net. This allows for the identification of specific resonances that might otherwise be obscured, aiding in the assignment of signals from individual sugar residues within a complex glycan chain nih.govacs.orgresearchgate.net. Furthermore, the ¹³C label can improve the analysis of ¹H resonance line widths and provide insights into the dynamic behavior and conformational ensembles of these flexible structures nih.govresearchgate.netnih.gov. Studies involving the enzymatic remodeling of immunoglobulin G (IgG) glycans have utilized ¹³C-labeled galactose, including D-galactose-1,2-¹³C₂, to identify specific galactosyl residues and analyze their dynamics, contributing to a deeper understanding of glycan-protein interactions nih.govacs.orgresearchgate.netnih.gov.

Mass Spectrometry (MS)-Based Metabolomics

Mass spectrometry, often coupled with chromatographic separation techniques, is highly effective for identifying and quantifying metabolites, especially when combined with stable isotope labeling.

GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds, including many metabolites. When applied to studies involving D-galactose-1,2-¹³C₂, GC-MS enables the precise measurement of isotope ratios nih.govshimadzu.com. The presence of two ¹³C atoms at positions 1 and 2 results in a mass shift (M+2) compared to unlabeled galactose. This mass difference allows for the clear differentiation and quantification of labeled versus unlabeled molecules in a sample. In metabolic flux analysis, GC-MS can determine the incorporation of the ¹³C label into downstream metabolites by measuring the abundance of different isotopologues, providing quantitative data on metabolic pathway activity nih.govshimadzu.com. For example, methods using isotope-dilution GC-MS have been developed to quantify galactose-1-phosphate using ¹³C-labeled standards, demonstrating the principle of precise quantification in galactose metabolism psu.edu.

LC-MS is a widely adopted technique for metabolomics due to its versatility in separating and detecting a broad range of polar and non-polar metabolites in complex biological matrices nih.govoup.comnih.govnih.govmdanderson.orgfrontiersin.org. The use of D-galactose-1,2-¹³C₂ in LC-MS-based metabolomics allows for the tracing and profiling of galactose metabolism with high sensitivity and specificity. The isotopic label provides an internal standard that can be distinguished from endogenous unlabeled metabolites, facilitating accurate quantification and pathway elucidation nih.govnih.govmdanderson.orgnih.gov. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of metabolites, researchers can identify and quantify labeled species, thereby mapping metabolic fluxes and identifying altered metabolic pathways in various physiological or pathological conditions nih.govmdanderson.orgnih.govfda.gov. LC-MS/MS, in particular, offers enhanced selectivity and sensitivity for detecting and quantifying labeled metabolites, as demonstrated in assays for galactose metabolism disorders nih.gov.

Data Tables

To illustrate the principles discussed, the following tables provide representative information:

Table 1: ¹³C NMR Chemical Shifts of D-Galactose Carbons (Illustrative)

This table shows typical ¹³C NMR chemical shifts for the carbons of D-galactose. The presence of ¹³C at specific positions in D-galactose-1,2-¹³C₂ would lead to distinct signals or altered chemical shifts for C1 and C2, allowing for their identification and quantification.

| Carbon Position | Typical ¹³C Chemical Shift (ppm) |

| C1 (anomeric) | ~92-93 |

| C2 | ~69 |

| C3 | ~70 |

| C4 | ~70 |

| C5 | ~72-73 |

| C6 (CH₂OH) | ~62 |

Note: These values are approximate and can vary slightly depending on solvent and experimental conditions. The presence of ¹³C at C1 and C2 would result in signals with significantly higher intensity.

Table 2: Isotopic Labeling and Mass Spectrometry Detection

This table illustrates how ¹³C labeling affects the mass of a molecule, enabling its detection by mass spectrometry. D-galactose has a molecular weight of approximately 180.16 Da.

| Compound | Molecular Formula | Natural Isotopic Mass (Da) | ¹³C₂ Labeled Mass (Da) | Mass Shift (Da) | Detection by MS |

| D-Galactose | C₆H₁₂O₆ | ~180.0634 | N/A | N/A | Baseline |

| D-galactose-1,2-¹³C₂ | ¹³C₂C₄H₁₂O₆ | ~180.0634 | ~182.0701 | +2 | Labeled species |

Note: The exact masses are calculated based on the most abundant isotopes of each element. The mass shift of +2 Da clearly distinguishes the labeled compound from the natural abundance species.

Table 3: Applications of Stable Isotope Labeled Sugars in Analytical Techniques

| Labeled Sugar Example | Analytical Technique | Primary Application | Key Insight Provided |

| D-galactose-1,2-¹³C₂ | ¹³C NMR | Positional labeling confirmation, isotopomer analysis, structural studies of glycoconjugates, dynamic studies | Precise location of ¹³C atoms, metabolic pathway tracing, conformational analysis of complex carbohydrates. |

| D-galactose-1,2-¹³C₂ | GC-MS | Isotope ratio measurement, metabolic flux analysis | Quantitative tracing of galactose metabolism, determining flux distribution through pathways based on mass isotopologues. |

| D-galactose-1,2-¹³C₂ | LC-MS/MS | Metabolite profiling, metabolic flux analysis, quantitative tracing | Identification and quantification of galactose-derived metabolites, tracking metabolic pathways in complex biological samples with high sensitivity. |

| [1,2-¹³C₂]-Glucose | ¹³C NMR | Isotopomer analysis, metabolic flux analysis (e.g., glycolysis vs. PPP) | Distinguishing metabolic routes based on the pattern of ¹³C incorporation into downstream products like lactate. |

| [1,2-¹³C₂]-Glucose | LC-MS/MS | Metabolic flux analysis in cell culture (e.g., CHO cells) | Tracing glucose metabolism and its impact on product quality attributes in biopharmaceutical manufacturing. |

| [2-¹³C]-Gal-1-P (as standard) | GC-MS | Quantification of Gal-1-P in biological samples | Precise measurement of a key metabolite in galactosemia diagnosis and monitoring using isotope-dilution methods. |

Compound List

D-galactose-1,2-¹³C₂

D-galactose

D-glucose

L-rhamnose

2-acetamido-2-deoxy-D-glucose

2-acetamido-2-deoxy-D-galactose

N-acetylglucosamine

N-acetylgalactosamine

Neu5Ac (N-acetylneuraminic acid)

UDP-galactose (UDP-Gal)

Galactose-1-phosphate (Gal-1-P)

Lactate

Alanine

Proline

Serine

Glycine

Malate

Ribose-5-phosphate

Glucose-6-phosphate

Glucose-1-phosphate

Phosphoribosyl-pyrophosphate

Acetyl-CoA

Triose-P

Fatty acids

Triglyceride glycerol (B35011)

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the isotopic profiling of labeled compounds like D-galactose-1,2-¹³C₂. HRMS provides accurate mass measurements, allowing for the unambiguous determination of molecular formulas and the precise identification of isotopologues tandfonline.comrsc.orgnih.govnih.govuniversiteitleiden.nlnih.gov. This capability is essential for distinguishing between molecules with similar nominal masses but different isotopic compositions. By analyzing the mass-to-charge ratio (m/z) with high precision (typically within 2 parts per million), HRMS can resolve the subtle mass differences introduced by ¹³C labeling tandfonline.comnih.gov. This allows for the accurate detection and quantification of various isotopomers of D-galactose and its downstream metabolites, providing detailed insights into metabolic flux tandfonline.comrsc.orgnih.govnih.govuniversiteitleiden.nl. The ability of HRMS to detect all isotopomers with minimal background noise is crucial for comprehensive metabolome-wide isotopic analysis tandfonline.com.

Analysis of Mass Isotopomer Distributions (MIDs)

The analysis of Mass Isotopomer Distributions (MIDs) is fundamental to understanding the incorporation patterns of stable isotopes like ¹³C from D-galactose-1,2-¹³C₂ into metabolic products tandfonline.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgarxiv.org. MIDs represent the relative abundances of different isotopologues of a given metabolite. By analyzing these distributions, researchers can infer the flow of carbon atoms through metabolic pathways tandfonline.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgarxiv.org. Software tools like LS-MIDA (Least Square Mass Isotopomer Analyzer) are designed to process experimental mass spectrometry data, converting raw MS intensities into isotopomer enrichments that serve as the basis for pathway and flux analysis nih.gov. This analysis is essential for distinguishing between different metabolic routes and quantifying their relative contributions tandfonline.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgarxiv.org. For instance, the specific distribution of ¹³C from D-galactose-1,2-¹³C₂ into downstream molecules provides direct evidence of metabolic transformations and pathway activities tandfonline.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgarxiv.org.

Chromatographic Separation Techniques for Labeled Metabolites

Chromatographic separation techniques are indispensable for isolating and preparing labeled metabolites, including those derived from D-galactose-1,2-¹³C₂, for subsequent analysis by mass spectrometry or NMR europeanpharmaceuticalreview.commdpi.comnih.govunl.edunih.gov. These methods resolve complex mixtures of biological samples based on the physicochemical properties of the analytes.

Liquid Chromatography (LC): Reversed-phase liquid chromatography (RPLC) is widely used, separating compounds based on polarity using non-polar stationary phases europeanpharmaceuticalreview.comnih.govnih.gov. Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for retaining and separating polar compounds like sugars, complementing RPLC universiteitleiden.nlnih.govunl.edunih.gov. Multidimensional LC, combining different chromatographic modes (e.g., RPLC-HILIC), further enhances separation efficiency for complex metabolomic samples nih.govnih.gov.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds, often requiring derivatization for less volatile metabolites europeanpharmaceuticalreview.commdpi.comunl.edu. GC coupled with Mass Spectrometry (GC-MS) is a common platform for analyzing metabolites, including labeled sugars europeanpharmaceuticalreview.commdpi.comunl.eduoup.com.

These separation techniques are crucial for reducing sample complexity, mitigating matrix effects, and improving the sensitivity and accuracy of mass spectrometric analysis of labeled metabolites europeanpharmaceuticalreview.commdpi.comnih.govunl.edunih.gov.

Computational Modeling and Data Interpretation

Computational modeling and advanced data interpretation methods are vital for extracting meaningful biological information from the isotopic labeling data generated using techniques like HRMS and chromatography when studying compounds such as D-galactose-1,2-¹³C₂.

Metabolic Flux Analysis (MFA) Algorithms

Metabolic Flux Analysis (MFA) is a core computational approach used to quantify the rates of intracellular metabolic pathways by analyzing isotopic labeling patterns frontiersin.orgfrontiersin.orgarxiv.orgnih.govwikipedia.orgcreative-proteomics.comnih.govoup.comnih.govd-nb.infopsu.edumdpi.com. MFA algorithms utilize models of biochemical reaction networks to fit experimental measurements of isotopic enrichment, thereby estimating metabolic fluxes frontiersin.orgfrontiersin.orgarxiv.orgnih.govwikipedia.orgcreative-proteomics.comnih.govoup.comnih.govd-nb.infopsu.edumdpi.com. These algorithms can handle both isotopically steady-state and non-stationary (dynamic) labeling experiments nih.govwikipedia.orgd-nb.infoosti.govfrontiersin.org. Key algorithms involve constructing mass and isotopomer balances based on user-defined reactions and atom transitions nih.govpsu.eduosti.gov. The estimation process typically involves minimizing the residuals between measured and simulated Mass Isotopomer Distribution (MID) values by adjusting flux parameters arxiv.orgnih.govwikipedia.orgoup.compsu.edu. Popular software suites like INCA (Isotopomer Network Compartmental Analysis) and FreeFlux are designed to implement these algorithms, automating model building and flux calculation nih.govwikipedia.orgosti.govacs.orgvueinnovations.comnih.govcttc.co.

Isotopomer Network Models and Software Suites

The interpretation of stable isotope labeling data, such as that derived from D-galactose-1,2-¹³C₂, relies heavily on sophisticated computational tools and models. Isotopomer network models represent metabolic pathways and the flow of labeled atoms through them nih.govwikipedia.orgpsu.eduosti.govnih.govcttc.covueinnovations.comspringernature.com. These models are implemented in various software packages designed for Metabolic Flux Analysis (MFA).

INCA (Isotopomer Network Compartmental Analysis): This MATLAB-based software is capable of performing both steady-state and isotopically non-stationary MFA. It provides a framework for comprehensive analysis using mass and isotopomer balances and can simulate dynamic labeling experiments nih.govwikipedia.orgosti.govvueinnovations.comnih.govcttc.covueinnovations.com.

FreeFlux: An open-source Python package, FreeFlux supports labeling pattern simulation and flux analysis for both steady-state and transient states, aiming for computational efficiency and ease of integration into other pipelines acs.org.

MFA Suite™: This toolkit includes applications like INCA and PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions), which automates the quantification of MIDs from mass spectrometry data, a critical input for MFA vueinnovations.com.

LS-MIDA (Least Square Mass Isotopomer Analyzer): This software processes experimental MS data to convert it into isotopomer enrichments, facilitating pathway and flux calculations nih.gov.

These software suites enable researchers to build metabolic network models, input experimental data, and perform complex calculations to estimate metabolic fluxes accurately nih.govnih.govwikipedia.orgpsu.eduosti.govacs.orgvueinnovations.comnih.govcttc.covueinnovations.com.

Statistical Approaches for Flux Parameter Estimation and Confidence Interval Determination

Accurate flux estimation in MFA requires rigorous statistical analysis to determine the reliability of the calculated flux values. Statistical approaches are employed to estimate flux parameters and quantify their uncertainty, often by calculating confidence intervals nih.govfrontiersin.orgarxiv.orgd-nb.infomdpi.com.

Least-Squares Regression: Methods like non-linear least-squares regression are commonly used to fit experimental MID data to metabolic models, minimizing the difference between measured and simulated values nih.govarxiv.org.

Profile Likelihood Methods: These methods are preferred for their accuracy and efficiency in determining confidence intervals for flux values, providing a more robust assessment of parameter uncertainty compared to simpler error propagation techniques frontiersin.orgarxiv.orgmdpi.com.

Bayesian Inference: While traditionally dominated by frequentist approaches, Bayesian statistical methods are gaining traction in MFA. They provide a probabilistic framework for updating prior knowledge with experimental evidence, yielding joint flux posterior probability distributions that offer insights into flux probabilities and correlations, and allow for straightforward interpretation of credible intervals d-nb.info.

Goodness-of-Fit Tests: Statistical tests, such as the chi-square test, are used to assess how well the model fits the experimental data, helping to identify potential model misspecifications or errors in data arxiv.orgmdpi.comosti.gov.

Machine Learning and Deep Learning Applications in Isotope Tracing Data Analysis

The analysis of data generated from isotope tracing experiments, particularly those employing ¹³C-labeled substrates like D-galactose-1,2-¹³C₂, presents significant computational challenges due to the complexity and high dimensionality of the resulting datasets. Machine learning (ML) and deep learning (DL) techniques have emerged as powerful tools to overcome these hurdles, offering advanced methods for data interpretation, pathway elucidation, and quantitative analysis of metabolic fluxes. These approaches are crucial for deriving meaningful biological insights from the intricate patterns of isotopic enrichment observed in metabolites.

Streamlining Metabolic Flux Analysis (MFA) with ML/DL

Traditional ¹³C-Metabolic Flux Analysis (MFA) often relies on optimization-based methods, which can be computationally intensive and prone to unstable solutions depending on initial parameter guesses researchgate.netnih.gov. To address these limitations, researchers have developed sophisticated ML-based frameworks, such as ML-Flux, designed to streamline and accelerate metabolic flux quantitation nih.govresearchgate.netbiorxiv.org. These frameworks typically involve training ML models using simulated atom transition data derived from various ¹³C and ²H tracers across established metabolic network models.

Key ML/DL Methodologies:

Neural Networks (ANNs, CNNs, RNNs): Deep learning models, particularly neural networks, are instrumental in recognizing complex patterns within isotopic labeling data. They can be trained to directly map observed labeling patterns to metabolic fluxes, bypassing the iterative and computationally demanding steps of traditional optimization nih.govresearchgate.netbiorxiv.org.

Data Imputation: ML algorithms, including K-Nearest Neighbors (KNN) regression, can effectively impute missing or incomplete isotopologue distribution measurements (Mass Isotopomer Distributions - MIDs). This capability is vital for handling datasets where certain metabolites may be present in low abundance or are difficult to measure accurately using techniques like mass spectrometry (MS) nih.govresearchgate.net.

Feature Selection and Engineering: ML techniques can identify the most informative features from complex spectral data (e.g., mass spectra) and simulated labeling patterns, enhancing the predictive power of flux models researchgate.netnih.gov.

Random Forests: These ensemble learning methods are employed for tasks such as classification and identifying biological signatures within metabolomics data, potentially aiding in the discovery of metabolic biomarkers or pathway characteristics nih.govfrontiersin.org.

Detailed Research Findings and Capabilities

Research has demonstrated that ML-based approaches offer significant advantages in terms of both speed and accuracy for ¹³C fluxomics. By learning the complex relationships between tracer inputs, metabolic pathways, and observed labeling patterns, these models can predict metabolic fluxes with a speed that is orders of magnitude faster than conventional methods, while achieving comparable or even improved accuracy nih.govresearchgate.netbiorxiv.org.

Furthermore, ML models can be trained on diverse datasets encompassing multiple isotope tracers (e.g., different ¹³C-glucose or ¹³C-galactose labeling patterns) and metabolic models. This allows for the development of more robust and generalizable flux prediction systems. Notably, ML can also assist in designing optimal isotope tracing strategies by predicting which tracers are most informative for resolving specific metabolic pathways or fluxes biorxiv.org.

Table 1: Comparison of ML-based MFA with Traditional MFA

| Feature | Traditional MFA (e.g., Optimization-based) | ML-based MFA (e.g., ML-Flux) |

| Computation Time | Long, computationally costly | Orders of magnitude faster |

| Solution Stability | Can be unstable, dependent on initial guess | Generally more stable |

| Data Imputation | Limited/Manual | Automated, robust |

| Handling of Missing Data | Challenging | Capable |

| Tracer Design | Trial-and-error, arbitrary subsets | Systematic, predictive |

| Accuracy | Established | Comparable or improved |

| Complexity of Network | Can be challenging for large networks | Scalable |

| Ability to predict unmeasured patterns | Limited | Yes |

Table 2: Common ML/DL Techniques in Isotope Tracing Data Analysis

| ML/DL Technique | Primary Role in Isotope Tracing Data Analysis | Input Data | Output/Insights |

| Neural Networks (ANNs, CNNs, RNNs) | Pattern recognition, imputation of labeling patterns, direct flux prediction, signal processing. | Mass spectra (MIDs), simulated labeling patterns, time-series data. | Metabolic fluxes, imputed isotopologue distributions, pathway activity, identification of key metabolic nodes. |

| K-Nearest Neighbors (KNN) Regression | Imputation of incomplete labeling sets by comparing to known complete labeling patterns. | Incomplete labeling patterns (e.g., from MS data). | Imputed isotopologue distributions for unmeasured or low-abundance metabolites. |

| Random Forests | Classification, feature selection, building predictive models for identifying biological signatures or prioritizing metabolic pathways. | Metabolomics data, stable isotope tracing data, spectral features. | Biomarker identification, pathway prioritization, understanding metabolic responses. |

| Support Vector Machines (SVM) | Classification and regression tasks, pattern recognition in complex datasets. | Labeled/unlabeled metabolomic data, spectral features. | Classification of metabolic states, prediction of metabolic flux ranges. |

These advancements in ML/DL are crucial for unlocking the full potential of stable isotope tracing, enabling researchers to more efficiently and accurately dissect complex metabolic networks, understand substrate utilization, and engineer biological systems for specific purposes. The application of these computational tools to data derived from substrates like D-galactose-1,2-¹³C₂ facilitates a deeper understanding of carbohydrate metabolism and its role in various biological processes.

Elucidation of Galactose Metabolism and Carbon Flow Pathways

Investigations into the Leloir Pathway Activity and Regulation

The Leloir pathway represents the primary metabolic route for galactose in many organisms. This pathway involves the sequential action of three key enzymes: galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4-epimerase (GALE). Studies utilizing stable isotope-labeled galactose, including D-galactose-1,2-13C2, are instrumental in assessing the activity and regulation of this pathway uky.eduresearchgate.net. For instance, researchers have employed ¹³C-labeled galactose to measure the formation of downstream metabolites like UDP-glucose, an intermediate in the Leloir pathway, to evaluate residual enzyme activity in conditions such as galactosemia researchgate.netnih.govresearchgate.net. This approach allows for a quantitative assessment of galactose metabolism capacity, differentiating between various patient phenotypes and controls nih.govresearchgate.net. Furthermore, the Leloir pathway's role in certain cancers, such as hepatocellular carcinoma and glioblastoma, is an active area of research, with labeled galactose serving as a probe to understand its contribution to cancer cell metabolism uky.edumdpi.com.

Tracing Carbon Flux into Glycolysis and Gluconeogenesis

Following its conversion through the Leloir pathway, galactose-derived carbon can be channeled into central metabolic pathways, including glycolysis and gluconeogenesis. This compound is particularly effective for tracing the flux of these carbons into these pathways scribd.combuchem.com. By tracking the incorporation of the ¹³C label into intermediates of glycolysis (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate) and gluconeogenesis, researchers can quantify the extent to which galactose contributes to cellular energy production and glucose homeostasis. Studies have highlighted the significant role of galactose in supporting one-carbon metabolism, particularly in the absence of glucose, underscoring its importance in cellular biosynthesis mdpi.com.

Contribution to the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is critical for generating NADPH and producing pentose sugars essential for nucleotide biosynthesis. While specific studies detailing the contribution of this compound to the PPP are not detailed in the provided snippets, it is well-established that metabolites derived from galactose can enter pathways that supply substrates for the PPP buchem.com. Isotopic tracing methodologies are commonly employed to quantify the flux through the PPP, and labeled galactose would similarly allow for the assessment of its contribution to this pathway by tracking the label's incorporation into PPP intermediates like ribulose-5-phosphate.

Integration of this compound-Derived Carbon into the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is the central hub for cellular respiration, oxidizing acetyl-CoA to generate ATP. Carbon atoms derived from galactose metabolism, after conversion to pyruvate (B1213749) and subsequently acetyl-CoA, can enter the TCA cycle uky.eduscribd.comotsuka.co.jp. The use of this compound enables researchers to trace the precise entry points and quantify the flux of galactose-derived carbons into the TCA cycle intermediates, such as citrate, α-ketoglutarate, and succinate. This provides critical information on how galactose metabolism impacts cellular energy production and oxidative capacity buchem.comotsuka.co.jp.

Assessment of Alternative Galactose Metabolic Routes

While the Leloir pathway is the predominant route for galactose metabolism, alternative pathways or variations may exist, particularly in specific physiological conditions or in certain disease states. For example, in galactosemia, the exact pathways by which galactose is metabolized to UDP-glucose in hepatic tissue remain an area of ongoing investigation, suggesting the potential presence of alternative routes or residual enzyme activities researchgate.net. The application of stable isotope tracers like this compound is crucial for identifying and quantifying the flux through these less common or alternative metabolic routes, thereby providing a more comprehensive understanding of galactose's metabolic fate.

Dynamic Metabolic Responses to this compound Perturbation

The introduction of a labeled substrate such as this compound into a biological system constitutes a perturbation that allows for the observation of dynamic metabolic responses. Stable isotope tracing provides a powerful means to monitor how metabolic networks adapt and redistribute fluxes in response to such perturbations eurisotop.comuky.edu. Researchers can track the temporal dynamics of label incorporation into various metabolites and observe shifts in pathway activity over time. For instance, studies in galactosemia have shown time-dependent changes in the levels of labeled galactose metabolites, such as an increase in galactose-1-phosphate and a decrease in UDP-galactose, which correlate with disease severity and residual metabolic capacity nih.govresearchgate.net. This dynamic monitoring is essential for understanding regulatory mechanisms and the immediate metabolic consequences of altering substrate availability.

Data Tables

Stable isotope tracing studies often yield quantitative data that can be presented in tables to illustrate metabolic flux and pathway activity. The following tables represent typical findings derived from studies employing labeled galactose.

Table 1: Comparative Galactose Oxidation Rates in Normals vs. Galactosemics

This table illustrates the difference in galactose catabolism, measured by the total oxidation of administered [¹³C]galactose over 24 hours, between healthy individuals and patients with galactosemia.

| Group | Total [¹³C]Galactose Oxidation (%) | Reference |

| Normal Subjects | >70% | researchgate.net |

| Galactosemics | 25-39% | researchgate.net |

Table 2: Galactose Index (GI) as a Biomarker for Galactosemia Phenotypes

The Galactose Index (GI) is defined as the ratio of specific labeled metabolites ([U¹³C]-Gal-1-P / [¹³C₆]-UDP-galactose) and serves as a sensitive indicator for assessing residual galactose metabolism. Higher GI values are generally associated with impaired GALT activity.

| Phenotype Group | Representative Galactose Index (GI) | Interpretation | Reference |

| Healthy Controls | Low | Efficient conversion of Gal-1-P to UDP-galactose, low Gal-1-P accumulation. | nih.govresearchgate.net |

| Variant Patients | Intermediate | Partial GALT activity, intermediate Gal-1-P and UDP-galactose levels. | nih.govresearchgate.net |

| Classical Patients | High | Severely impaired GALT activity, high Gal-1-P accumulation, low UDP-galactose. | nih.govresearchgate.net |

Table 3: Incorporation of ¹³C Label from this compound into Central Carbon Metabolites (Illustrative)

This table provides an illustrative example of how ¹³C labels from this compound might be distributed in key metabolic intermediates after processing through the Leloir pathway and entering central metabolism. Specific percentages would vary based on experimental conditions and cell type.

| Metabolite in Pathway | Potential ¹³C Labeling Pattern (Illustrative) | Pathway Contribution |

| Glucose-6-phosphate | ¹³C₂-labeled at C1, C2 | Glycolysis, PPP, Glycogen synthesis |

| Pyruvate | ¹³C₂-labeled at C2 | End-product of glycolysis, precursor to Acetyl-CoA |

| Acetyl-CoA | ¹³C₂-labeled at C1, C2 | Entry into TCA cycle |

| Citrate | ¹³C₂-labeled at C2, C3 | First intermediate of TCA cycle |

| α-Ketoglutarate | ¹³C₂-labeled at C3, C4 | TCA cycle intermediate |

Compound List

this compound

Galactose

Galactose-1-phosphate (Gal-1-P)

UDP-galactose

UDP-glucose

Glucose

Pyruvate

Acetyl-CoA

Citrate

α-Ketoglutarate

L-Glutamine

Fructose

Mannose

Acetaminophen

Acetaminophen glucuronide

Applications in Glycoconjugate Biosynthesis and Glycobiology Research

Tracing D-galactose-1,2-13C2 Incorporation into Glycoproteins

The metabolic labeling of cells with this compound is a key technique for studying the synthesis and turnover of glycoproteins. nih.gov Once internalized by the cell, the labeled galactose enters the Leloir pathway to be converted into the activated sugar nucleotide, UDP-D-galactose-1,2-13C2. This labeled precursor is then utilized by glycosyltransferases in the Golgi apparatus to add galactose residues to growing glycan chains on proteins. ru.nl

By analyzing the glycoproteins of cells cultured with this compound, researchers can trace the metabolic fate of the sugar. researchgate.net Mass spectrometry-based approaches can identify specific glycopeptides containing the 13C-labeled galactose, revealing which proteins are glycosylated and at what rate. researchgate.net This method allows for the investigation of glycosylation dynamics under various physiological or pathological conditions. For example, studies have used uniformly 13C-labeled monosaccharides to determine how their incorporation into cell surface glycans and glycoproteins varies between different cell lines and metabolic states. researchgate.net Such research has demonstrated that the rate of monosaccharide incorporation can be glycan-specific and protein-dependent, providing detailed insights into the regulation of glycoprotein (B1211001) synthesis. researchgate.net

| Cell Type / System | Labeling Strategy | Key Finding | Reference |

|---|---|---|---|

| Pluripotent and Neural NTERA-2 Cells | 13C Uniformly-labeled Galactose | Determined the contributions of de novo synthesis versus direct incorporation pathways for galactose into N- and O-glycans. | researchgate.net |

| Human Erythrocytes | External Labeling (Tritium) | Enabled the identification and characterization of galactose and galactosamine on cell surface glycoproteins and glycolipids. | nih.gov |

| HEK293 Cells | Sugar Deprivation with Galactose Supplementation | A trace amount of galactose is sufficient to allow for the maturation of glycoproteins, such as EGFR and IGFR, preventing ER stress. | nih.gov |

| Mammalian Cell Culture | Metabolic 13C-labeling (General) | Metabolic labeling with 13C-glucose (a precursor to galactose) allows for the NMR analysis of entire glycan structures on glycoproteins like IgG-Fc. | rsc.org |

Analysis of Glycolipid Synthesis Pathways

Similar to its use in glycoprotein research, this compound is an effective tool for analyzing the synthesis of glycolipids, which are crucial components of cell membranes involved in signaling and recognition. The labeled galactose is incorporated into various glycolipids, including glycosphingolipids and their derivatives, such as cerebrosides and gangliosides.

By tracing the incorporation of the 13C label, researchers can map the metabolic flux through glycolipid synthesis pathways. researchgate.net This approach helps to determine the rates of synthesis and turnover of different glycolipid species. For instance, studies using 13C-labeled monosaccharides in pluripotent and neural cells have successfully gathered detailed isotopologue data for hundreds of glycosphingolipids. researchgate.net This allows for a comprehensive understanding of how cells utilize exogenous sugars to build these complex lipid structures and how these pathways are altered during cellular processes like differentiation. researchgate.netnih.gov The analysis of 13C-labeling patterns in the glycerol (B35011) backbone and the galactose headgroup of galactolipids can also reveal whether different components of the lipid molecule turn over independently or in a coordinated manner. nih.gov

Investigation of Human Milk Oligosaccharide (HMO) Biosynthesis and Incorporation

One of the most significant applications of labeled galactose has been in the study of Human Milk Oligosaccharides (HMOs). HMOs are a complex mixture of sugars that are highly abundant in human milk and play a critical role in infant health. escholarship.orgyoutube.com Studies involving the oral administration of 13C-labeled galactose to lactating mothers have provided direct in vivo evidence of HMO biosynthesis. oup.comnih.govnih.gov

In these studies, after a mother ingests 13C-galactose, the label is rapidly transported to the mammary gland. nih.gov There, it is incorporated into lactose (B1674315) (the core structure of most HMOs) and subsequently elongated into more complex neutral and acidic oligosaccharides. oup.comnih.gov By collecting milk samples over time, researchers can track the appearance of the 13C label in different HMO structures. oup.com Isotope ratio mass spectrometry (IRMS) is used to measure the 13C-enrichment, confirming that dietary galactose is a direct precursor for HMO synthesis. oup.comnih.gov Furthermore, these studies have tracked the 13C-labeled HMOs from the mother's milk to the infant's urine, demonstrating that some of these complex sugars are absorbed by the infant and excreted, which facilitates investigations into their metabolic fate and function in the infant. nih.govoup.com

| Time After Administration | Fraction | 13C Enrichment (δ13CPDB‰) | Key Observation | Reference |

|---|---|---|---|---|

| ~8 hours | Total Milk Carbohydrates | Peak Enrichment Reached | Rapid incorporation of dietary galactose into milk sugars. | nih.gov |

| ~8-16 hours | Total Milk Carbohydrates | Rapid Decline | Shows the dynamic nature of milk sugar synthesis. | nih.gov |

| Throughout 36 hours | Lactose | Highest Enrichment | Lactose is the primary product of galactose incorporation. | oup.comnih.gov |

| Throughout 36 hours | Neutral Oligosaccharides | High Enrichment | Demonstrates efficient use of galactose for complex HMO synthesis. | oup.comnih.gov |

| Throughout 36 hours | Acidic Oligosaccharides | Moderate Enrichment | Sialylated and other acidic HMOs are also synthesized from dietary galactose. | oup.comnih.gov |

Elucidation of Glycosylation Pathways in Cellular Differentiation and Development

Glycosylation patterns on the cell surface are known to change dramatically during cellular differentiation and development, and these changes are critical for cell-cell recognition, adhesion, and signaling. nih.gov this compound provides a means to probe these dynamic alterations in glycan synthesis.

By applying metabolic flux analysis using stable isotope tracers, the pathways that supply glycosylation precursors can be mapped. researchgate.net For example, researchers have traced the incorporation of 13C-labeled monosaccharides in pluripotent stem cells as they differentiate into neural cells. researchgate.net Such experiments reveal differential utilization of sugars and shifts in the activity of glycosylation pathways between the two cell states. This information helps to elucidate how the cellular glycome is remodeled during development and to identify the specific glycoconjugates that may play a role in directing cell fate. This systematic approach, combining stable isotope labeling with advanced analytical techniques, can accelerate the understanding of glycan function in complex biological processes. nih.gov

Studies on Nucleotide Sugar Metabolism and Precursor Supply

The foundation for all glycosylation reactions is the availability of activated nucleotide sugar precursors. nih.gov D-galactose is converted to UDP-galactose via the Leloir pathway, which is the donor substrate for galactosyltransferases. ru.nl Using this compound allows for precise tracing of this activation process.

Tracer-based metabolomics can track the flow of the 13C label from galactose to galactose-1-phosphate and then to UDP-galactose. nih.govresearchgate.net This allows for the quantification of the synthesis rate of UDP-galactose. Furthermore, the label can be tracked as UDP-galactose is converted to UDP-glucose by the enzyme UDP-galactose-4'-epimerase (GALE), providing a measure of the interplay and balance between these two critical nucleotide sugar pools. ru.nl These studies are particularly valuable for understanding congenital disorders of glycosylation and metabolic diseases like galactosemia, which is caused by a deficiency in the Leloir pathway enzyme GALT. nih.govmdpi.com In patients with galactosemia, tracing with 13C-galactose has helped to demonstrate the function of alternative metabolic pathways and to assess the level of residual enzyme activity associated with different genetic mutations. researchgate.netnih.gov

Advanced Research Topics and Future Directions

Integration of D-galactose-1,2-¹³C₂ Tracing with Multi-omics Data

The complexity of cellular metabolism necessitates a multi-faceted approach, integrating stable isotope tracing with various "omics" datasets. By combining ¹³C-labeled galactose tracing with genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more comprehensive understanding of how metabolic pathways are regulated and how they respond to physiological or pathological stimuli.

Stable isotope tracing experiments, when coupled with proteomic analyses, can reveal how changes in protein expression correlate with altered metabolic fluxes. For instance, integrated proteomic and metabolomic studies have identified galactose metabolism as a pathway affected in various biological contexts, such as rice leaf responses to straw return frontiersin.org and the diagnosis of diabetic kidney disease researchgate.net. Similarly, transcriptomic data can provide insights into the regulatory mechanisms controlling galactose metabolism, by identifying genes and pathways that are upregulated or downregulated in response to specific conditions or in disease states nih.govresearchgate.net.

The synergy between these data layers allows for the construction of more robust metabolic models and the identification of key regulatory nodes. For example, the incorporation of ¹³C-labeled substrates, including galactose, into glycan structures can be analyzed alongside glycomic and glycoproteomic data to reveal the metabolic origins and turnover kinetics of specific glycans nih.gov. This integrated approach enables a systems-level understanding of metabolic reprogramming, crucial for deciphering complex biological processes and disease pathologies nih.govresearchgate.netbiorxiv.orgfrontiersin.org.

Mechanistic Studies of Metabolic Reprogramming in Disease Models (excluding human clinical trials)

D-galactose-1,2-¹³C₂ and other ¹³C-labeled galactose tracers are invaluable tools for investigating metabolic reprogramming in various disease models, excluding human clinical trials.

Galactosemia: Studies using ¹³C-labeled galactose have been instrumental in understanding the pathophysiology of galactosemia, an inborn error of galactose metabolism. In a murine model of galactose-1-phosphate uridyltransferase (GALT) deficiency, ¹³C-galactose tracing revealed the tissue-specific distribution of labeled galactose and its metabolites, providing insights into the biochemical consequences of the enzyme deficiency researchgate.net. In vitro studies using human lymphoblasts incubated with ¹³C-labeled galactose have helped identify and quantify key galactose metabolites, confirming the role of the Leloir pathway and providing a cellular model for studying enzyme deficiencies researchgate.net. Animal models, such as fruit flies and zebrafish, are also being developed to mimic galactosemia phenotypes, aiding in the dissection of disease mechanisms nih.govresearchgate.net.

Neurodegenerative Diseases: Galactose metabolism has been implicated in aging and neurodegenerative processes. D-galactose administration in rodent models can induce cognitive impairment, oxidative stress, and neuroinflammation, mimicking aspects of aging and Alzheimer's disease mdpi.comaging-us.com. Research in these models aims to understand how galactose metabolism contributes to neurodegeneration, potentially through the formation of advanced glycation end products (AGEs) frontiersin.org. While direct use of D-galactose-1,2-¹³C₂ in these specific neurodegeneration models is not extensively detailed in the provided snippets, ¹³C tracing in general is employed to identify metabolic deficits in synaptosomes from Alzheimer's disease models, highlighting its utility in this field biorxiv.org.

Cancer: Metabolic reprogramming is a hallmark of cancer, and alterations in carbohydrate metabolism, including galactose utilization, are increasingly recognized mdpi.comnih.govnih.gov. Studies have identified galactose metabolic reprogramming in gastrointestinal stromal tumors (GISTs) through integrated multi-omics analyses biorxiv.org. Research also explores the role of galactose as an alternative carbon source that cancer cells may utilize, particularly in contexts of resistance to therapies, as seen in breast cancer models mdpi.com. The application of ¹³C-labeled galactose in cancer cell lines could further elucidate these metabolic adaptations and identify potential therapeutic targets.

Emerging Computational and Bioinformatic Tools for Enhanced Flux Resolution

Accurate quantification of metabolic fluxes from stable isotope tracing experiments relies heavily on sophisticated computational and bioinformatic tools. Metabolic Flux Analysis (MFA) is a quantitative approach that uses isotope tracers to infer the rates of intracellular metabolite interconversions nih.govnih.govnih.govresearchgate.netcreative-proteomics.com. The core principle of ¹³C-MFA is that the labeling patterns of intracellular metabolites are directly determined by metabolic fluxes nih.govnih.govresearchgate.net.

Computational models integrate stoichiometric network information with experimentally determined labeling patterns (e.g., mass isotopomer distributions) to calculate flux values nih.govnih.govresearchgate.net. Tools like the MetRxn database provide atom mapping information for thousands of metabolic reactions, which is crucial for building accurate models nih.gov. Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, offer the advantage of detecting positional labeling, thereby enhancing the resolution of flux measurements compared to Mass Spectrometry (MS) alone, which primarily measures mass shifts nih.govnih.gov.

Bioinformatic pipelines are essential for processing the complex data generated from these experiments. These pipelines often involve advanced statistical analyses, pathway enrichment analyses, and multi-omics data integration to interpret the results and gain deeper biological insights researchgate.netmdanderson.org. Emerging algorithms and databases continue to improve the accuracy and scope of MFA, enabling a more precise understanding of metabolic networks nih.gov.

Potential for D-galactose-1,2-¹³C₂ in Investigating Metabolic Compartmentation

While direct studies focusing on subcellular compartmentation using D-galactose-1,2-¹³C₂ are not explicitly detailed in the provided search results, the potential for its application in this area is significant. Stable isotope tracing inherently tracks the movement of labeled atoms through metabolic pathways, and by analyzing the labeling patterns in different subcellular fractions or organelles, researchers can infer compartment-specific metabolic activities.

For instance, studies utilizing ¹³C tracing in synaptosomes (a subcellular fraction of neurons) have successfully identified metabolic deficits, demonstrating the feasibility of studying metabolism at a subcellular level biorxiv.org. Similarly, understanding the metabolic fate of galactose within different cellular compartments, such as the cytosol or mitochondria, could reveal how compartmentalization influences metabolic flux and regulation. By analyzing the ¹³C enrichment in metabolites isolated from specific cellular compartments, researchers could map the spatial distribution of galactose metabolism and identify compartment-specific metabolic reprogramming in health and disease.

Compound List

D-galactose-1,2-¹³C₂

D-galactose

L-galactose

Glucose

Fructose

Mannose

N-acetylglucosamine

Fucose

Arabinose

Ribose

Sucrose

Palmitate

Glutamine

Acetate

L-galactono-1,5-lactone

Galactose-1-phosphate (Gal-1-P)

Galactitol

Galactonate

UDP-galactose

UDP-glucose

Citrate

Acetyl-CoA

TCA cycle intermediates

Human milk oligosaccharides (HMOs)

Alpha-linolenic acid

Glycerophospholipids

Pentose (B10789219) and gluconic acid

Glutathione

Amino acids (e.g., alanine, aspartate, glutamate (B1630785), serine, glycine, tryptophan)

Lipids

Nucleotides

Advanced Glycation End Products (AGEs)

Myelin

Axons

Amylase beta (Aβ) aggregates

Reactive Oxygen Species (ROS)

Nrf2 pathway molecules

PI3K/Akt pathway molecules

Linoleic acid

Unsaturated fatty acids

Aminoacyl-tRNA

Valine, leucine, isoleucine

Glycerolipids

Selenocompounds

Alanine, aspartate, glutamate metabolism intermediates

Galactinol

Melibiose

Melatonin

Alpha-galactosidase (GLA)

p-coumaric acid

Ferulic acid

Sinapic acid

Malonic acid

Daunorubicin

Myristic acid

Methoxyamine hydrochloride

BSTFA

TMCS

Q & A

Q. Q1. How is D-galactose-1,2-13C₂ synthesized, and what analytical methods are used to confirm isotopic purity?

D-Galactose-1,2-13C₂ is synthesized via enzymatic or chemical methods, often involving isotopic labeling at specific carbon positions. For example, enzymatic hydrolysis of lactose using β-galactosidase can yield D-galactose, which is then isotopically enriched at the C1 and C2 positions using ¹³C precursors . Isotopic purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify ¹³C incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess chemical and isotopic homogeneity .

Q. Q2. What safety protocols should be followed when handling D-galactose-1,2-13C₂ in laboratory settings?

While D-galactose itself is classified as non-hazardous (GHS Category 0) , general laboratory safety practices apply:

- Use personal protective equipment (PPE) such as gloves and lab coats.

- Store in a cool, dry environment to prevent degradation.

- Avoid inhalation or direct contact, though toxicity data specific to the ¹³C-labeled form are limited. Refer to institutional chemical hygiene plans for isotopic compound guidelines .

Advanced Research Questions

Q. Q3. How can D-galactose-1,2-13C₂ be used to trace galactose metabolism in in vitro models, and what are common experimental pitfalls?

D-Galactose-1,2-13C₂ is a critical tracer for studying the Leloir pathway. In cell cultures, labeled galactose is metabolized to glucose-1-phosphate and UDP-galactose, with isotopic enrichment tracked via LC-MS or NMR. Key considerations include:

Q. Q4. What NMR techniques are optimal for resolving structural dynamics of D-galactose-1,2-13C₂ in solution?

¹³C-labeled galactose enables high-sensitivity heteronuclear NMR experiments:

- HSQC (Heteronuclear Single Quantum Coherence) : Maps ¹H-¹³C correlations to identify anomeric proton environments .

- TROSY (Transverse Relaxation-Optimized Spectroscopy) : Enhances resolution for large biomolecules interacting with galactose .

- Dynamic Nuclear Polarization (DNP) : Amplifies sensitivity for low-concentration samples in metabolic studies .

Q. Q5. How can conflicting data from isotopic tracing experiments using D-galactose-1,2-13C₂ be resolved?

Contradictions often arise from:

- Isotopic dilution : Unlabeled metabolites from serum or cell media may dilute the ¹³C signal. Use serum-free media and pulse-chase designs to mitigate this .

- Compartmentalization : Subcellular segregation of metabolites (e.g., cytosolic vs. mitochondrial pools) requires fractionation protocols .

- Statistical validation : Apply ANOVA or mixed-effects models to distinguish biological variation from technical noise .

Methodological Design

Q. Q6. What experimental controls are essential for studies using D-galactose-1,2-13C₂ in metabolic flux analysis?

Q. Q7. How should researchers design a time-course experiment to quantify galactose oxidation rates using D-galactose-1,2-13C₂?

Dose calibration : Pre-test cell viability under varying ¹³C-galactose concentrations (e.g., 0.1–10 mM) .

Sampling intervals : Collect aliquots at 0, 15, 30, 60, and 120 minutes to capture kinetic phases .

Analytical workflow :

- Quench metabolism rapidly (e.g., liquid nitrogen).

- Extract metabolites using methanol:water (80:20) .

- Analyze via LC-MS with a HILIC column for polar metabolite separation .

Data Reporting and Reproducibility

Q. Q8. What metadata must be included when publishing studies involving D-galactose-1,2-13C₂?

Q. Q9. How can researchers ensure reproducibility in isotopic tracing experiments across laboratories?

- Standard operating procedures (SOPs) : Document protocols for cell culture, metabolite extraction, and instrument calibration .

- Inter-lab validation : Exchange labeled samples with collaborating labs to cross-verify results .

- Open-source tools : Use platforms like mzCloud or NMRFx for standardized data processing .

Emerging Applications

Q. Q10. What novel applications of D-galactose-1,2-13C₂ are emerging in glycobiology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.